molecular formula C9H5ClO4 B13944671 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride CAS No. 104270-66-8

6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride

Cat. No.: B13944671
CAS No.: 104270-66-8
M. Wt: 212.58 g/mol
InChI Key: YWJCVHOXEDKRJL-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride is a heterocyclic compound featuring a fused furopyran core structure with a methyl group at position 6, a ketone at position 4, and a reactive carbonyl chloride group at position 3. This structure combines oxygen-containing fused rings (furan and pyran) with a functional group that enables diverse reactivity, such as nucleophilic substitution or condensation reactions. The carbonyl chloride moiety is critical for further derivatization, akin to acid chlorides used in cyclization reactions for related systems .

Properties

CAS No.

104270-66-8

Molecular Formula

C9H5ClO4

Molecular Weight

212.58 g/mol

IUPAC Name

6-methyl-4-oxofuro[3,2-c]pyran-3-carbonyl chloride

InChI

InChI=1S/C9H5ClO4/c1-4-2-6-7(9(12)14-4)5(3-13-6)8(10)11/h2-3H,1H3

InChI Key

YWJCVHOXEDKRJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CO2)C(=O)Cl)C(=O)O1

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride

General Synthetic Strategy

The synthesis of this compound typically involves the cyclization of appropriately substituted precursors that contain the necessary functional groups for forming the fused furo-pyran ring system. The process often includes:

  • Formation of a lactone or chromone intermediate
  • Introduction of the carbonyl chloride moiety
  • Methyl substitution at the 6-position
  • Use of reagents such as phosphorus oxychloride, thionyl chloride, or other chlorinating agents for carbonyl chloride formation
  • Catalysts or activating agents such as boron trifluoride etherate or acidic conditions to facilitate cyclization and substitution reactions.

Specific Reported Methods

Chlorination of 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carboxylic Acid

One common approach is the chlorination of the corresponding carboxylic acid derivative to convert the carboxyl group into the acid chloride. This is typically achieved using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions in an inert solvent such as chloroform or dichloromethane.

Reaction Scheme:

$$
\text{6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + SO2 + HCl
$$

  • Typical conditions: Reflux in chloroform or similar solvent for 2-4 hours
  • Work-up: Removal of excess SOCl2 under reduced pressure
  • Yield: Generally high, depending on purity of starting acid
Cyclization via Boron Trifluoride Catalysis and Vilsmeier-Haack Formylation

A patented method describes the preparation of related gamma-pyrone carboxaldehydes and derivatives by treating substituted tetralones or indanones with acetic anhydride and boron trifluoride etherate to form boron complexes, which are then reacted with Vilsmeier reagents (formed from POCl3 and dimethylformamide). This process can be adapted to prepare fused furo-pyran systems with subsequent hydrolysis and chlorination steps.

Key steps:

  • Formation of boron complex intermediate with boron trifluoride etherate
  • Reaction with Vilsmeier reagent for formylation at the 3-position
  • Hydrolysis to yield aldehyde intermediate
  • Further oxidation or chlorination to obtain the acid chloride

This method is notable for its ability to introduce substituents selectively and form complex fused ring systems.

Multi-Component Reactions and Subsequent Chlorination

Recent studies on pyrano-fused heterocycles suggest that multi-component reactions (MCRs) involving ammonium acetate and other catalysts can produce pyrano derivatives, which upon treatment with thionyl chloride and pyridine yield dehydrated or chlorinated products structurally related to this compound. This approach allows for efficient synthesis of fluorinated and methylated fused heterocycles.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Reagents & Conditions Yield (%) Notes Reference
Chlorination of carboxylic acid 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carboxylic acid Thionyl chloride, reflux in chloroform (2-4 h) High (typically >80%) Straightforward, common method for acid chloride formation
Boron trifluoride catalysis + Vilsmeier formylation Substituted tetralone or indanone derivatives Acetic anhydride, boron trifluoride etherate, POCl3/DMF, steam bath reflux Moderate to high (varies) Enables selective substitution and ring formation; multi-step
Multi-component reaction + chlorination Pyrano-fused precursors from MCR Ammonium acetate, thionyl chloride/pyridine, chloroform Moderate to high Efficient for fluorinated and methylated fused heterocycles

Reaction Mechanisms and Analytical Data

Mechanistic Insights

  • Chlorination : The acid chloride formation proceeds via nucleophilic substitution where the hydroxyl group of the carboxylic acid is replaced by chlorine from thionyl chloride, releasing sulfur dioxide and hydrogen chloride gases.
  • Boron trifluoride catalysis : BF3 acts as a Lewis acid to activate carbonyl groups, facilitating cyclization and electrophilic substitution reactions.
  • Vilsmeier-Haack reaction : The Vilsmeier reagent (formed from POCl3 and DMF) acts as an electrophilic formylating agent, introducing aldehyde groups at activated positions on the ring system.

Analytical Characterization

  • Melting points : Reported melting points for related compounds range between 146-156 °C, indicating purity and structural integrity.
  • Elemental analysis : Carbon, hydrogen, and oxygen percentages closely match theoretical values, confirming compound identity.
  • Spectroscopic data :
    • Infrared (IR) spectroscopy shows characteristic carbonyl stretching frequencies (~1700 cm^-1).
    • Nuclear Magnetic Resonance (NMR) confirms methyl substitution and ring protons.
    • Mass spectrometry matches the molecular weight of 212.58 g/mol.

Chemical Reactions Analysis

Types of Reactions

4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Potential Applications

6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride has several potential applications:

  • Synthesis of complex organic molecules The reactive carbonyl chloride group can be used to introduce the furo[3,2-c]pyran moiety into other molecules.
  • Pharmaceutical research Compounds similar to this compound exhibit various biological activities, making it a candidate for drug development.
  • Materials science It can be used as a building block for creating new polymers or modifying existing materials .

Research and Study Essentials

Studies on the interactions of this compound with biological targets are essential for understanding its potential therapeutic applications. Research typically focuses on:

  • Binding affinities Determining how strongly it binds to specific proteins or enzymes.
  • Cellular effects Investigating its impact on cell growth, signaling pathways, and other cellular processes.
  • In vivo studies Assessing its efficacy and safety in animal models.

These studies contribute to elucidating its pharmacological profiles and potential side effects.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
6-Methyl-4H-furo[3,2-c]pyranLacks carbonyl chlorideExhibits similar biological activity without chlorination
4-Oxo-4H-pyranSimplified pyran structureLess complex but shares some reactivity patterns
Coumarin DerivativesRelated aromatic structuresKnown for diverse biological activities but different functional groups

Mechanism of Action

The mechanism of action of 4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride : Features a fused furan (5-membered) and pyran (6-membered) system. Substituents include a 6-methyl group and a 3-carbonyl chloride , which enhances electrophilicity.
  • 5H-Furo[3,2-c]quinolin-4-ones (–2): Furan fused with a quinoline core. Substituents (e.g., 2-methyl, 3-aryl) are typically on the quinoline moiety. These lack the pyran ring and reactive carbonyl chloride but share cyclization strategies involving β-enamino esters or β-keto esters .
  • 8H-Indeno[1,2-c]thiophen-8-one (): A thiophene fused with an indenone system. Functional groups like carboxylic acid derivatives (e.g., acid chlorides) are pivotal for ring-closure reactions, similar to the target compound’s carbonyl chloride .

Substituent Effects

Compound Substituent Position/Type Key Functional Group Reactivity Profile
This compound 6-Methyl, 3-carbonyl chloride Carbonyl chloride High electrophilicity; prone to nucleophilic substitution (e.g., amidation, esterification)
5H-Furo[3,2-c]quinolin-4-ones 2-Methyl, 3-Aryl Ketone, ester Condensation, dehydrogenation, and cyclization reactions
8H-Indeno[1,2-c]thiophen-8-one 4-Phenyl, carboxylic acid derivative Ketone, acid chloride Wolff-Kishner reduction; ring closure via AlCl₃ catalysis

Data Table: Comparative Overview of Key Compounds

Compound Core Structure Synthesis Method Yield Key Reactivity Reference
5H-Furo[3,2-c]quinolin-4-ones Furan + Quinoline Cyclization of β-enamino esters Not specified Condensation, dehydrogenation
8H-Indeno[1,2-c]thiophen-8-one Thiophene + Indenone Acid chloride cyclization 82–91% Wolff-Kishner reduction
This compound Furan + Pyran Hypothetical: Cyclization + chlorination N/A Nucleophilic substitution N/A

Biological Activity

6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride (CAS No. 104270-66-8) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₅ClO₄
  • Molecular Weight : 212.58 g/mol

The compound features a furo-pyran framework with a reactive carbonyl chloride group, which may enhance its reactivity and interactions with biological targets compared to structurally similar compounds .

Biological Activities

Research indicates that compounds related to this compound exhibit various biological activities including:

  • Antioxidant Activity : Certain derivatives have shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes such as cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX). For instance, derivatives have demonstrated moderate inhibitory effects against these enzymes, indicating potential applications in treating neurodegenerative diseases and inflammation .
  • Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of certain derivatives on cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. These studies are essential for evaluating the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 6-Methyl-4-oxo-4H-furo[3,2-c]pyran derivatives reveals that modifications to the substituents significantly influence biological activity. Notably:

  • The presence of electron-withdrawing groups enhances enzyme inhibition.
  • Substituents on the phenyl ring can modulate the lipophilicity and membrane permeability of the compounds, impacting their biological effectiveness .

Study 1: Inhibition of Cholinesterases

A series of furochromone derivatives were synthesized and evaluated for their inhibitory effects on AChE and BChE. The most active compounds exhibited IC₅₀ values ranging from 5.4 µM to 19.2 µM, suggesting promising potential in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Study 2: Antioxidant Potential

In vitro assays demonstrated that certain derivatives of 6-Methyl-4-oxo-4H-furo[3,2-c]pyran exhibited significant antioxidant activity, with effective scavenging of DPPH radicals. This property is crucial for developing therapeutic agents against oxidative stress-related conditions .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
6-Methyl-4H-furo[3,2-c]pyranLacks carbonyl chlorideExhibits similar biological activity without chlorination
4-Oxo-4H-pyranSimplified pyran structureLess complex but shares some reactivity patterns
Coumarin DerivativesRelated aromatic structuresKnown for diverse biological activities but different functional groups

The unique combination of structural elements in this compound may enhance its reactivity and biological interactions compared to its analogs .

Q & A

Q. Q: What are the standard synthetic routes for 6-methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride, and how do reaction conditions influence yield?

A: The synthesis typically involves cyclization of precursors such as substituted pyranones or furan derivatives. For example, analogous compounds (e.g., 6-acetyl-4-oxo-4H-chromene-3-carbonitrile) are synthesized via base-catalyzed cyclization (e.g., pyridine) under reflux with acetyl chloride . Reaction optimization includes controlling temperature (reflux vs. room temperature) and solvent polarity, which affect cyclization efficiency. Catalysts like palladium or copper may enhance selectivity in advanced routes, as seen in heterocyclic syntheses . Purification via recrystallization (e.g., methylene chloride/petroleum ether) or column chromatography is critical for isolating high-purity products .

Advanced Reaction Optimization

Q. Q: How can researchers address low yields during the acylation step of the carbonyl chloride group?

A: Low yields often stem from moisture sensitivity or competing side reactions. Methodological solutions include:

  • Strict anhydrous conditions : Use dried solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in analogous heterocyclic acylations .
  • In-situ monitoring : Techniques like TLC or HPLC-MS track reaction progress and identify intermediates .

Structural Elucidation Challenges

Q. Q: How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

A: Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • Multi-technique validation : Combine 1^1H/1313C NMR, IR (e.g., C=O at ~1646 cm⁻¹), and X-ray crystallography .
  • Computational modeling : Density Functional Theory (DFT) calculations predict stable conformers and verify experimental data .
  • Crystallographic analysis : X-ray structures (e.g., Acta Crystallographica reports) provide unambiguous bond angles and hydrogen-bonding patterns, as seen in related pyranone derivatives .

Advanced Analytical Techniques

Q. Q: What advanced methods are recommended for characterizing trace impurities in synthesized batches?

A:

  • High-Resolution Mass Spectrometry (HR-MS) : Identifies impurities with ppm-level accuracy .
  • 2D NMR (e.g., COSY, NOESY) : Resolves overlapping signals in complex mixtures, particularly for diastereomers .
  • HPLC-PDA/ELSD : Quantifies impurities using orthogonal detection methods .

Mechanistic Studies

Q. Q: How can researchers probe the reaction mechanism of nucleophilic substitutions at the carbonyl chloride site?

A:

  • Isotopic labeling : Use 18^{18}O or 13^{13}C-labeled reagents to track bond cleavage/formation via MS or NMR .
  • Kinetic studies : Monitor rate constants under varying temperatures/pH to identify rate-determining steps .
  • Computational kinetics : Transition-state modeling (e.g., Gaussian) predicts activation barriers and intermediates .

Stability and Storage

Q. Q: What experimental protocols ensure long-term stability of this hydrolytically sensitive compound?

A:

  • Storage conditions : Store under argon at –20°C in amber vials to prevent photodegradation and moisture ingress .
  • Stabilizers : Add molecular sieves or desiccants (e.g., silica gel) to storage containers .
  • Periodic purity checks : Use DSC (Differential Scanning Calorimetry) to detect decomposition phases .

Biological Activity Exploration

Q. Q: What strategies are effective for evaluating the bioactivity of structurally similar compounds (e.g., antimicrobial assays)?

A: While direct evidence for this compound is limited, analogous heterocycles (e.g., oxazolo-pyridines) are screened via:

  • In vitro assays : MIC (Minimum Inhibitory Concentration) tests against Gram+/– bacteria or fungi .
  • Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
  • Molecular docking : Predict binding affinities to therapeutic targets (e.g., EGFR or DNA gyrase) .

Data Reproducibility

Q. Q: How can researchers address batch-to-batch variability in synthetic outcomes?

A:

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .
  • Quality-by-Design (QbD) : Implement PAT (Process Analytical Technology) for real-time monitoring .
  • Cross-validation : Compare results with independent labs using standardized protocols (e.g., USP guidelines) .

Computational Chemistry Applications

Q. Q: How can molecular dynamics simulations aid in understanding this compound’s reactivity?

A:

  • Solvent effects : Simulate solvation shells to explain solvent-dependent reaction rates .
  • Transition-state analysis : Identify reactive conformers using QM/MM (Quantum Mechanics/Molecular Mechanics) .
  • Electrostatic potential maps : Predict nucleophilic/electrophilic sites for functionalization .

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